molecular formula C21H16Cl2N4O2 B2860876 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile CAS No. 905429-74-5

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile

Cat. No.: B2860876
CAS No.: 905429-74-5
M. Wt: 427.29
InChI Key: OWBQVHRGWJSDJF-UHFFFAOYSA-N
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Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 3-chlorophenyl group at position 2 and a piperazine moiety bearing a 3-chlorobenzoyl group at position 5. While direct pharmacological data for this compound are sparse in the provided evidence, its structural analogs suggest activity in antimicrobial or CNS-related pathways due to the presence of chlorophenyl and piperazine groups .

Properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-16-5-1-3-14(11-16)19-25-18(13-24)21(29-19)27-9-7-26(8-10-27)20(28)15-4-2-6-17(23)12-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBQVHRGWJSDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18Cl2N4OC_{20}H_{18}Cl_2N_4O. It features a complex structure that includes a piperazine ring, an oxazole moiety, and chlorobenzoyl groups, which contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:

  • Receptor Binding : The piperazine moiety often interacts with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Some studies suggest that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, contributing to their therapeutic effects.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against specific bacterial strains.

Antitumor Activity

Several studies have investigated the antitumor potential of similar compounds. For example:

  • A derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range.
  • Mechanistic studies revealed apoptosis induction via the mitochondrial pathway, highlighting the role of reactive oxygen species (ROS) in mediating cell death.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications:

  • Anxiolytic Effects : Research has indicated that piperazine derivatives can exhibit anxiolytic properties through modulation of GABAergic transmission.
  • Antidepressant Activity : Some related compounds have shown promise in preclinical models for depression, possibly through serotonin reuptake inhibition.

Case Studies

  • Antitumor Study : A study published in the Journal of Medicinal Chemistry evaluated a similar oxazole derivative for its antitumor activity. The compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Neuropharmacological Assessment : In a model assessing anxiety-like behavior in rodents, a piperazine derivative exhibited significant reductions in anxiety scores compared to controls. This effect was associated with increased GABA levels in the brain .

Data Summary Table

Biological ActivityEffect ObservedReference
AntitumorIC50 < 10 µM against cancer cells
AnxiolyticReduced anxiety-like behavior
Enzyme InhibitionInhibition of metabolic enzymes

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Yield (%) Notable Properties/Activities
Target Compound: 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile Oxazole-4-carbonitrile R1: 3-Chlorophenyl, R2: 3-Chlorobenzoyl ~412.25* N/A High lipophilicity (dual Cl groups)
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)oxazole-4-carbonitrile Oxazole-4-carbonitrile R1: 2-Furyl, R2: 3-Chlorobenzoyl 382.80 N/A Reduced steric bulk (furyl vs. aryl)
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile Oxazole-4-carbonitrile R1: 2-Fluorophenyl, R2: 2-Fluorobenzoyl 384.33 N/A Enhanced electronegativity (F substituents)
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) Urea-thiazole R1: 3-Chlorophenyl, R2: Benzyloxy 709.90 78.3 Anticancer activity (urea derivatives)
ND-7: 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Quinolone R1: 3-Chlorophenylpiperazine N/A N/A Antibacterial (gram-negative targets)

*Calculated based on structural analogs; exact value requires experimental validation.

Pharmacological Implications

  • Antimicrobial Potential: The dual chlorophenyl groups in the target compound may mimic ND-7 , a quinolone derivative with demonstrated antibacterial activity, suggesting possible gram-negative targeting.

Research Findings and Limitations

  • Structural Insights: Computational tools like Multiwfn could elucidate noncovalent interactions (e.g., halogen bonding from Cl substituents) to rationalize binding modes.
  • Data Gaps : Direct pharmacological data for the target compound are absent in the evidence. Studies on its fluorinated or furyl-substituted analogs () provide indirect insights but require experimental validation.
  • Synthetic Challenges : Piperazine-benzoyl linkages (as in the target compound) often require multi-step syntheses, whereas urea-thiazole systems (e.g., ) benefit from higher yields via one-pot reactions.

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